molecular formula C13H18N2O3S B1328613 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide CAS No. 942474-42-2

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide

Cat. No. B1328613
M. Wt: 282.36 g/mol
InChI Key: OGDGULGVCJSXFO-UHFFFAOYSA-N
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Description

1-(4-(Methylsulfonyl)phenyl)piperidine-4-carboxamide, also known as (1-Me-PPCA), is a novel compound with a variety of potential applications in the fields of scientific research and lab experiments. It is a cyclic amide derivative of piperidine with a methylsulfonylphenyl substituent at the 1-position. 1-Me-PPCA is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to providing insight into the biochemical and physiological effects of certain drugs.

Scientific Research Applications

Enzyme Inhibition

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide derivatives have been explored for their enzyme inhibitory activities. For instance, certain derivatives have shown potential as inhibitors of soluble epoxide hydrolase, a key enzyme involved in the metabolism of fatty acids and the regulation of blood pressure. These compounds have been found to exhibit high potency and selectivity, providing a basis for the development of therapeutic agents for cardiovascular diseases (Thalji et al., 2013).

Anti-Angiogenic Properties

Research has also uncovered the anti-angiogenic properties of certain N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds have demonstrated the ability to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, highlighting their potential as anticancer agents (Kambappa et al., 2017).

CCR5 Antagonism

In the context of HIV research, piperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists, offering a novel approach to inhibiting HIV-1 entry into cells. These compounds have demonstrated high binding affinity to the CCR5 receptor and potent inhibition of HIV-1 replication, making them promising candidates for the treatment of HIV/AIDS (Imamura et al., 2006).

Cholinesterase Inhibition

Another area of interest is the development of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are key targets in the treatment of neurodegenerative diseases like Alzheimer's, and compounds exhibiting inhibitory activity against these enzymes could serve as potential therapeutic agents (Khalid et al., 2014).

properties

IUPAC Name

1-(4-methylsulfonylphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-19(17,18)12-4-2-11(3-5-12)15-8-6-10(7-9-15)13(14)16/h2-5,10H,6-9H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDGULGVCJSXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide

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